REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4]1)=O.[C-:16]#[N:17].[Na+].[C:19](=[O:22])([O-])[O-].[NH4+:23].[NH4+].[OH2:25]>CO>[NH:6]1[CH2:5][CH2:4][CH:3]([CH:1]2[NH:23][C:16](=[O:25])[NH:17][C:19]2=[O:22])[CH2:8][CH2:7]1 |f:1.2,3.4.5|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
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902 mg
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[NH4+].[NH4+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
|
removed most of the solvent
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Type
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EXTRACTION
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Details
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The crude product was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
removed solvent
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Type
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DISSOLUTION
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Details
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The crude product was dissolved in dichloromethane (5 mL)
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Type
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ADDITION
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Details
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treated with trifluoroacetic acid (5 mL) for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
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The solvent was removed
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)C1C(NC(N1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |